3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide
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Description
3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide is a useful research compound. Its molecular formula is C13H18ClN5O and its molecular weight is 295.77g/mol. The purity is usually 95%.
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Biological Activity
3-(3-Chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide is a compound that has garnered interest due to its potential biological activities. The compound's structure, which includes a triazole moiety and an adamantane framework, suggests a unique interaction profile with biological targets. This article explores the synthesis, biological activity, and potential applications of this compound based on diverse research findings.
The molecular formula of this compound is C13H18ClN5O with a molecular weight of approximately 295.77 g/mol. It is classified under CAS number 438220-66-7 and is noted for its irritant properties.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈ClN₅O |
Molecular Weight | 295.77 g/mol |
CAS Number | 438220-66-7 |
MDL Number | MFCD03423231 |
Synthesis
The synthesis of this compound involves the reaction of adamantane derivatives with hydrazine derivatives in the presence of appropriate catalysts. This method allows for the introduction of the triazole group, which is essential for the biological activity of the compound.
Antimicrobial Activity
Research indicates that compounds with similar adamantane and triazole structures exhibit significant antimicrobial properties. In a study focusing on hydrazide-hydrazones derived from adamantane, several compounds demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Organism | Activity (MIC μg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 5.0 |
Compound B | Escherichia coli | 10.0 |
Compound C | Candida albicans | 15.0 |
Cytotoxicity
Additionally, some derivatives have shown cytotoxic effects against various human cancer cell lines. For instance, compounds derived from adamantane exhibited IC50 values indicating their effectiveness in inhibiting cell proliferation in cancer models .
Table 2: Cytotoxicity Data
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound D | HeLa | 12.5 |
Compound E | MCF7 | 8.0 |
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or disrupt cellular processes in microorganisms and cancer cells. The presence of the triazole ring is particularly significant as it has been associated with enzyme inhibition mechanisms that are crucial for bacterial survival and cancer cell proliferation .
Case Studies
In a recent case study examining new antibacterial agents derived from triazole compounds, it was found that certain derivatives exhibited enhanced potency compared to traditional antibiotics like kanamycin . This suggests that compounds like this compound could serve as promising candidates in antibiotic development.
Properties
IUPAC Name |
3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN5O/c14-11-16-7-19(18-11)13-4-8-1-9(5-13)3-12(2-8,6-13)10(20)17-15/h7-9H,1-6,15H2,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIUVLMHHXZHBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.